molecular formula C10H13NO B1352810 N-methyl-3-phenylpropanamide CAS No. 940-43-2

N-methyl-3-phenylpropanamide

Cat. No. B1352810
CAS RN: 940-43-2
M. Wt: 163.22 g/mol
InChI Key: RWGJVMFILBWTGJ-UHFFFAOYSA-N
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Description

N-methyl-3-phenylpropanamide, also known as 3-phenyl-N-methylpropanamide , is an organic compound with the chemical formula C10H13NO . It falls under the class of amides and features a methyl group attached to the nitrogen atom. The compound exists as a white crystalline powder and has a melting point range of 59-60°C .


Physical And Chemical Properties Analysis

  • Safety Information : N-methyl-3-phenylpropanamide is classified as a warning substance. It may cause skin and eye irritation. Proper precautions should be taken during handling and storage .

Scientific Research Applications

Computational Spectroscopy

N-methyl-3-phenylpropanamide has been used in computational spectroscopy to provide a complete assignment of the inelastic neutron scattering spectra of alkoxysilane derivatives . The simulated spectra obtained from density functional theory (DFT) calculations exhibit a remarkable match with the experimental spectra . This highlights the significance of incorporating non-covalent interactions, encompassing classical NH···N, N–H···O, as well as C–H···N and C–H···O hydrogen bond contacts, to achieve a comprehensive understanding of the system .

Synthesis of Optically Pure β-Hydroxy Esters

N-methyl-3-phenylpropanamide has been used in the synthesis of optically pure β-hydroxy esters . These chiral derivatives have received special attention due to their importance as intermediates in the synthesis of a variety of important chemicals, such as β-lactams, pheromones and carotenoids .

Precursor to Norepinephrine or Serotonin Reuptake Inhibitors

β-hydroxy esters, which can be synthesized using N-methyl-3-phenylpropanamide, are precursors to norepinephrine or serotonin reuptake inhibitors . These are an important class of drugs. For example, fluoxetine (Prozac), which is formulated as a racemate, is one of the most widely prescribed antidepressants .

Synthesis of Bioactive Molecules

The utility of N-methyl-3-phenylpropanamide has been demonstrated in the synthesis of (S)-3-hydroxy-N-methyl-3-phenylpropanamide, a key intermediate for bioactive molecules such as fluoxetine, tomoxetine or nisoxetine, in its enantiomerically pure form .

Material Science Research

N-methyl-3-phenylpropanamide is used in material science research . Scientists with experience in this area often use this compound in their research.

Chemical Synthesis

This compound is also used in chemical synthesis . It’s a valuable tool for scientists working in this field.

properties

IUPAC Name

N-methyl-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-11-10(12)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGJVMFILBWTGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392448
Record name N-methyl-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-3-phenylpropanamide

CAS RN

940-43-2
Record name N-methyl-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-3-phenylpropanamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the isolation of 3-α-glucopyranosyloxy-N-methyl-3-phenylpropanamide from Streptomyces michiganensis?

A1: The discovery of 3-α-glucopyranosyloxy-N-methyl-3-phenylpropanamide (1) from Streptomyces michiganensis is significant for several reasons []. Firstly, Streptomyces species are well-known producers of bioactive compounds, including antibiotics and other pharmaceuticals. Secondly, the presence of a sugar moiety (glucopyranosyl) attached to N-methyl-3-phenylpropanamide suggests potential for improved water solubility and bioavailability compared to the parent compound. This modification could influence its interaction with biological targets and impact its pharmacological properties. Further research is needed to explore the specific bioactivity of this novel glycoside.

Q2: How does the structure of N-methyl-3-phenylpropanamide relate to its potential applications in drug discovery?

A2: N-methyl-3-phenylpropanamide shares structural similarities with key intermediates used in the synthesis of pharmaceuticals like fluoxetine, tomoxetine, and nisoxetine []. These drugs are selective serotonin reuptake inhibitors (SSRIs) widely prescribed for treating depression and anxiety disorders. The shared structural motif suggests that N-methyl-3-phenylpropanamide, or its derivatives, could possess similar biological activity. The development of efficient synthetic routes to obtain enantiomerically pure forms of this compound, as demonstrated through the use of a planar-chiral DMAP derivative catalyst [], is crucial for exploring its therapeutic potential and understanding its interactions with biological targets. This could pave the way for designing novel therapeutics with improved efficacy and safety profiles.

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